6-溴-1H-吲哚-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

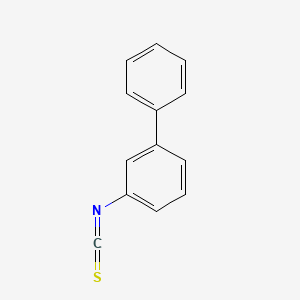

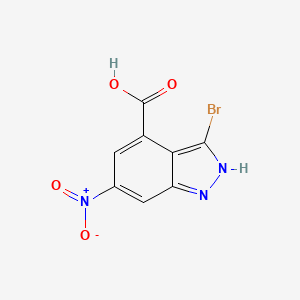

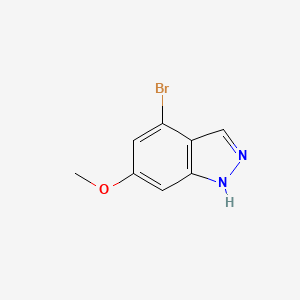

6-Bromo-1H-indole-4-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are heterocyclic compounds that are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a bromine atom and a nitrile group on the indole scaffold can significantly alter the chemical and physical properties of the molecule, potentially leading to various physiological activities.

Synthesis Analysis

The synthesis of indole derivatives typically begins with substrates that have a halogen group at the desired position on the indole ring. For instance, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles involves the treatment of 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper catalyst and potassium carbonate in DMSO at elevated temperatures . Although this particular synthesis does not directly produce 6-Bromo-1H-indole-4-carbonitrile, it provides insight into the type of reactions and conditions that might be employed for the synthesis of related bromo-indole carbonitriles.

Molecular Structure Analysis

The molecular structure of indole derivatives can be significantly influenced by substituents on the indole ring. For example, in a related compound, 2-(6-Chloro-1H-indol-3-yl)acetonitrile, the carbonitrile group is twisted away from the plane of the indole ring system, indicating that substituents can affect the planarity of the molecule . This twist could affect the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions, often facilitated by the presence of halogen substituents that can act as leaving groups or participate in cross-coupling reactions. The bromine atom in 6-Bromo-1H-indole-4-carbonitrile could potentially undergo similar reactions, allowing for further functionalization of the molecule. The nitrile group also offers a reactive site for nucleophilic addition or for transformation into other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1H-indole-4-carbonitrile would be influenced by both the bromine and the nitrile substituents. Bromine atoms are relatively heavy and can contribute to the overall molecular weight and density of the compound. The nitrile group, being polar, can affect the solubility and boiling point of the compound. While specific data on 6-Bromo-1H-indole-4-carbonitrile is not provided, related compounds exhibit properties such as hydrogen bonding and aromatic π-π stacking interactions, which could also be relevant for 6-Bromo-1H-indole-4-carbonitrile .

科学研究应用

抗病毒活性

包括与6-溴-1H-吲哚-4-腈相关的吲哚衍生物在内的吲哚衍生物,已因其抗病毒特性而受到研究。 例如,某些吲哚-2-羧酸酯衍生物已显示出对甲型流感病毒和柯萨奇病毒B4的抑制活性 。这些发现表明,6-溴-1H-吲哚-4-腈可能被修饰以增强其抗病毒能力。

抗HIV研究

据报道,吲哚基和氧杂色烯基黄酮酮衍生物通过分子对接研究具有抗HIV-1活性 。这表明6-溴-1H-吲哚-4-腈可以用作开发具有潜在抗HIV特性的新化合物的支架。

抗癌应用

6-溴-1H-吲哚-4-腈的结构可能在癌症研究中得到利用,因为吲哚核心在药物发现中具有相关性。 吲哚衍生物通常因其对各种癌细胞系的细胞毒性而受到研究,使其在抗癌药物的开发中具有价值.

抗炎药开发

吲哚衍生物因其抗炎作用而被认可。 吲哚支架上的溴和氰基可以被修饰以增强这些特性,从而导致新的抗炎药物的开发.

分析化学

作为参考标准,6-溴-1H-吲哚-4-腈可用于分析化学中校准仪器或验证分析方法,从而确保化学分析的准确性和精密度.

多组分反应

吲哚是多组分反应中的关键成分,多组分反应用于合成各种杂环化合物。 6-溴-1H-吲哚-4-腈的反应性可以在此类反应中利用,以创建具有潜在药物应用的复杂分子 .

安全和危害

- Safety Data Sheet : Link to MSDS

作用机制

Target of Action

It is known that indole derivatives, which include 6-bromo-1h-indole-4-carbonitrile, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , which suggests that they may have favorable ADME properties.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

属性

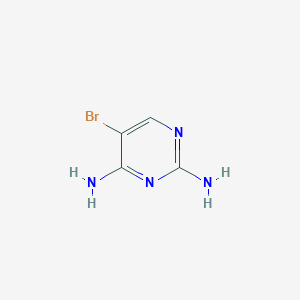

IUPAC Name |

6-bromo-1H-indole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGACZDHTHZGXJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646436 |

Source

|

| Record name | 6-Bromo-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374633-26-8 |

Source

|

| Record name | 6-Bromo-1H-indole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)